molecular formula C6H6F7IO B049364 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol CAS No. 114810-56-9

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol

Cat. No. B049364
M. Wt: 354 g/mol
InChI Key: VCOYOPKEJYAJCN-UHFFFAOYSA-N
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Patent
US07943567B2

Procedure details

In accordance with scheme (9) above, a 500 mL two neck round bottom flask can be equipped with a thermocouple, agitator, and heating mantle. About 212.1 g (0.599 mole) 4,5,5,5-tetrafluoro-4(trifluoromethyl)-2-iodopentan-1-ol (212.1 g, 0.599 mole) can be added to the flask and heated to about 60° C. to 70° C. From a 100 mL pressure equalized addition funnel, about 196.4 g (0.675 mole) tributyltin hydride can be added drop-wise over a 4 hour period followed by 2 hours of continued heating and stirring. The RF-intermediate 4,5,5,5-tetrafluoro-4(trifluoromethyl)pentan-1-ol, can be obtained through vacuum distillation and verified by gas chromatography/mass spectrometry (m/z 228 (M+), 211 (M+-OH), 159 (M+-CF3)).
Quantity
212.1 g
Type
reactant
Reaction Step One
Quantity
196.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[CH2:3][CH:4](I)[CH2:5][OH:6].C([SnH](CCCC)CCCC)CCC>>[F:1][C:2]([C:12]([F:13])([F:14])[F:15])([C:8]([F:9])([F:11])[F:10])[CH2:3][CH2:4][CH2:5][OH:6]

Inputs

Step One
Name
Quantity
212.1 g
Type
reactant
Smiles
FC(CC(CO)I)(C(F)(F)F)C(F)(F)F
Step Two
Name
Quantity
196.4 g
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Step Three
Name
two
Quantity
500 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
heated to about 60° C. to 70° C
ADDITION
Type
ADDITION
Details
addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
of continued heating

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(CCCO)(C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.